molecular formula C7H13N3O B11920844 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B11920844
M. Wt: 155.20 g/mol
InChI Key: UOYAIAGHYCZFFB-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol (CAS 1695629-77-6) is a chemical compound of interest in specialized organic synthesis and medicinal chemistry research. It belongs to the class of 3(5)-aminopyrazoles, which are recognized as versatile scaffolds and valuable precursors for constructing more complex heterocyclic systems . The pyrazole core is a five-membered aromatic ring featuring two adjacent nitrogen atoms, which gives these molecules amphoteric properties and the ability to form intermolecular hydrogen bonds, influencing their reactivity and potential applications . A key structural feature of this class is prototropic tautomerism, where the proton on the annular nitrogen can exchange positions, a phenomenon that can be influenced by the environment and may affect the compound's reactivity and biological activity . Researchers value 3(5)-aminopyrazoles primarily as starting materials for the synthesis of fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, which are privileged structures in pharmaceutical research . The presence of both an amino functional group and a propan-2-ol side chain on the pyrazole ring in this specific compound provides multiple sites for further chemical modification, making it a flexible building block for developing novel molecular entities. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-(3-amino-5-methylpyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C7H13N3O/c1-5-3-7(8)9-10(5)4-6(2)11/h3,6,11H,4H2,1-2H3,(H2,8,9)

InChI Key

UOYAIAGHYCZFFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)O)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Amino-5-methylpyrazole

The pyrazole precursor, 3-amino-5-methylpyrazole , is typically synthesized via cyclocondensation of cyanoacetone with hydrazine or its derivatives. Key methods include:

Hydrazine-Cyanoacetone Cyclization

  • Reagents : Cyanoacetone, hydrazine hydrate, or hydrazinium salts (e.g., hydrazinium monohydrochloride).

  • Conditions :

    • Acidic or neutral aqueous/organic media (e.g., water, toluene).

    • Temperatures: 35–100°C.

    • Catalysts: None required; reaction proceeds via nucleophilic addition-elimination.

  • Yield : 72–88% (optimized conditions).

  • Mechanism :

    • Hydrazine attacks the carbonyl group of cyanoacetone, forming a hydrazone intermediate.

    • Intramolecular cyclization eliminates water, yielding the pyrazole ring.

Industrial-Scale Optimization

  • Challenges : Byproduct formation (e.g., sodium chloride) and solvent recovery.

  • Solutions :

    • Use of toluene as a co-solvent to facilitate azeotropic water removal.

    • Ethanol precipitation for salt removal.

Epoxide Ring-Opening with 3-Amino-5-methylpyrazole

  • Reagents : Glycidol (2,3-epoxy-1-propanol) or substituted epoxides.

  • Conditions :

    • Base : Cs₂CO₃, K₂CO₃, or NaH.

    • Solvent : DMF, acetonitrile, or toluene.

    • Temperature : 80–100°C (microwave-assisted) or reflux.

  • Yield : 60–79% (dependent on epoxide reactivity).

  • Example Protocol :

    • 3-Amino-5-methylpyrazole (1 eq), glycidol (1.2 eq), Cs₂CO₃ (1.5 eq) in DMF at 80°C for 12 hours.

    • Purification via column chromatography (ethyl acetate/hexane).

Alkylation with Propan-2-ol Derivatives

  • Reagents : Propan-2-ol mesylate or tosylate.

  • Conditions :

    • Base : Triethylamine or diisopropylethylamine.

    • Solvent : THF or dichloromethane.

    • Temperature : 0–25°C (prevents over-alkylation).

  • Yield : 50–65% (lower due to competing N- vs. O-alkylation).

Industrial-Scale Considerations

Catalyst and Solvent Selection

  • Catalysts : Transition metals (e.g., CuI) improve regioselectivity in epoxide ring-opening but require removal.

  • Solvents : Methanol or ethanol preferred for greener processes.

Purification Techniques

  • Chromatography Avoidance :

    • Crystallization from ethanol/water mixtures.

    • Liquid-liquid extraction (toluene/water).

Comparative Analysis of Methods

Method Reagents Yield (%) Advantages Challenges
Epoxide Ring-OpeningGlycidol, Cs₂CO₃60–79High regioselectivity, scalableRequires anhydrous conditions
AlkylationPropan-2-ol mesylate50–65SimplicityLow yield due to competing reactions
Hydrazine CyclizationCyanoacetone, hydrazine72–88Cost-effective, one-potByproduct (NaCl) removal

Recent Advances

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes.

  • Yield Improvement : 85% (reduced reaction time).

Flow Chemistry

  • Setup : Continuous flow reactor with immobilized acidic catalysts (e.g., HY-zeolite).

  • Benefits : 99% conversion, no chromatographic purification .

Chemical Reactions Analysis

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrazoles and their derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development. Notably, pyrazole derivatives often exhibit anti-inflammatory, analgesic, and antipyretic activities. Research indicates that compounds with similar structures have shown efficacy in treating conditions such as arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. The results demonstrated that this compound significantly reduced inflammation in animal models, comparable to established anti-inflammatory drugs like ibuprofen. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .

Agrochemicals

Pesticidal Applications

The compound's nitrogen-rich structure may confer beneficial properties in agrochemical formulations. Pyrazole derivatives have been utilized in developing novel pesticides due to their ability to disrupt pest metabolic pathways. Research indicates that this compound could enhance the efficacy of existing pesticides when used as an adjuvant, improving absorption and effectiveness against target pests .

Case Study: Efficacy in Crop Protection

In trials assessing the effectiveness of new pesticide formulations, this compound was included as an additive. Results showed a 25% increase in pest mortality rates compared to formulations without this compound. This improvement is attributed to enhanced penetration of the active ingredients into plant tissues .

Materials Science

Polymer Chemistry

The compound has potential applications in polymer synthesis. Its ability to form hydrogen bonds may be exploited to create polymers with improved thermal and mechanical properties. Research has focused on incorporating this compound into polymer matrices to enhance their performance .

Case Study: Enhanced Polymer Properties

A study examined the incorporation of this compound into polyurethane matrices. The resulting materials exhibited increased tensile strength and thermal stability compared to standard polyurethanes. These enhancements make them suitable for applications in automotive and aerospace industries where material performance is critical .

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological

Biological Activity

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, also known by its CAS number 1695629-77-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its antimicrobial, anti-inflammatory, and enzyme inhibition activities, supported by relevant data and case studies.

The molecular formula of this compound is C7_7H13_{13}N3_3O, with a molecular weight of 155.2 g/mol. The compound features a pyrazole ring which is known for its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against fungal strains such as Aspergillus niger and Penicillium digitatum. The results indicated that certain derivatives showed inhibition zones ranging from 12 to 16 mm, suggesting moderate antifungal activity .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundFungal StrainInhibition Zone (mm)
Compound AAspergillus niger15
Compound BPenicillium digitatum14
Compound CGeotrichum candidum12

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on alpha-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays revealed that this compound exhibited IC50_{50} values significantly lower than the positive control acarbose, indicating potent alpha-amylase inhibition .

Table 2: Alpha-Amylase Inhibition Activity

CompoundIC50_{50} (mg/mL)Comparison to Acarbose (mg/mL)
1-(3-Amino-5-methyl-pyrazol)propan-2-ol0.12Better (0.26)
Acarbose0.26-

3. Anti-inflammatory Activity

A related study focused on the anti-inflammatory potential of synthesized pyrazole compounds. Using a heat-induced protein denaturation assay, several derivatives were tested, with some showing significant inhibition of inflammation markers . The findings suggest that modifications in the pyrazole structure can enhance anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound% Inhibition at 100 µg/mL
Compound D70
Compound E65
Compound F75

Case Studies

In a notable case study published in the Journal of Medicinal Chemistry, researchers optimized a series of pyrazole-based inhibitors targeting human lactate dehydrogenase (LDH). The study found that certain compounds demonstrated low nanomolar inhibition of LDHA and LDHB, showcasing the potential for pyrazole derivatives in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and molecular features of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Pyrazole Alcohol Group Position
This compound (Target) C₇H₁₁N₃O* 169.22 (est.) 3-amino, 5-methyl Propan-2-ol (C2 hydroxyl)
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol C₈H₁₅N₃O 169.22 1,3-dimethyl Propan-1-ol (C1 hydroxyl)
5-[2-(4-methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione C₁₃H₁₆N₂O₃ 248.28 Non-pyrazole core (imidazolidinedione) N/A
methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine C₇H₁₃N₃ 139.20 1-methyl N/A

*Estimated based on structural similarity to .

Key Observations:

Substituent Positioning: The target compound’s 3-amino and 5-methyl groups contrast with the 1,3-dimethyl substitution in the compound from .

Hydroxyl Group Position : The propan-2-ol group in the target compound (C2 hydroxyl) versus propan-1-ol (C1 hydroxyl) in influences stereochemistry and hydrogen-bonding patterns, which are critical for molecular recognition in biological systems.

Functional Diversity : Compounds like 5-[2-(4-methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione highlight the versatility of heterocyclic cores beyond pyrazole, with imidazolidinedione derivatives often explored for their conformational rigidity and drug-likeness.

Research Findings and Methodological Insights

  • Electronic Structure: Multiwfn analysis of the target compound’s electron density could reveal localized charges at the amino and hydroxyl groups, guiding predictions of reactivity and interaction sites.
  • Noncovalent Interactions: The target compound’s hydrogen-bonding capacity contrasts with steric hindrance in 1,3-dimethyl-substituted analogs , as visualized using methods from .

Q & A

Q. Q1. What are the critical steps and conditions for synthesizing 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol with high yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with β-diketones or enol ethers under controlled pH (4–6) and temperature (60–80°C) to ensure regioselectivity .
  • Functionalization : Introducing the amino and propan-2-ol groups via nucleophilic substitution or reductive amination. Sodium borohydride (NaBH₄) in THF or methanol is often used for selective reduction .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Data :

ParameterOptimal Range
Reaction Temperature60–80°C
SolventTHF, ethanol
Reducing AgentNaBH₄ (2.5–3.0 eq.)

Q. Q2. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyrazole ring (δ 6.0–7.5 ppm) and hydroxypropanol group (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OH).
    • ¹³C NMR : Confirm carbonyl absence (ruling out ketone intermediates) and verify amino group integration .
  • FTIR : Detect NH₂ stretching (3350–3450 cm⁻¹) and OH vibrations (3200–3600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 184.12) .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in biological activity data for this compound across different studies?

Methodological Answer: Discrepancies often arise from:

  • Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation time) to ensure reproducibility. For example, cytotoxicity assays using MCF-7 vs. HEK293 cells may yield divergent results due to metabolic differences .
  • Purity thresholds : Impurities >2% (e.g., unreacted intermediates) can skew bioactivity. Use preparative HPLC (>95% purity) and validate with LC-MS .
  • Solvent effects : DMSO concentrations >0.1% may inhibit enzyme activity. Use vehicle controls and dose-response curves to isolate compound-specific effects .

Q. Case Study :

StudyIC₅₀ (µM)PurityAssay System
A (2023)12.598%HeLa cells
B (2024)45.285%HEK293 cells

Q. Q4. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amino group .
  • Solvent choice : Lyophilize and reconstitute in anhydrous DMSO for in vitro studies; avoid aqueous buffers unless stabilized with cyclodextrins .

Q. Stability Data :

ConditionDegradation (%) at 6 Months
–20°C, desiccated<5%
4°C, ambient humidity15–20%

Q. Q5. How do the amino and hydroxypropanol groups influence reactivity in derivatization reactions?

Methodological Answer:

  • Amino group : Participates in Schiff base formation (e.g., with aldehydes) or acylation (e.g., acetic anhydride). Optimize pH (7–9) to avoid protonation .
  • Hydroxypropanol group : Susceptible to oxidation (CrO₃/H₂SO₄) to ketones or sulfonation (SOCl₂) for cross-coupling reactions .

Q. Reaction Table :

DerivativeReagentsYield (%)
AcetylatedAcetic anhydride, pyridine78
Oxidized (ketone)CrO₃, H₂SO₄65

Q. Q6. What computational methods predict binding affinities of this compound to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using MOE or Schrödinger .

Example : Docking scores for COX-2 inhibition:

Compound VariantBinding Energy (kcal/mol)
Parent compound–8.2
5-Methyl analog–9.1

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